

In-Depth Technical Guide: SR-1903 Biological Activity and Targets

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SR-1903 is a novel synthetic small molecule that exhibits unique polypharmacology by modulating the activity of multiple nuclear receptors. It functions as an inverse agonist of both Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORy) and Peroxisome Proliferator-Activated Receptor Gamma (PPARy), while simultaneously acting as an agonist of the Liver X Receptor (LXR). This distinct activity profile positions SR-1903 as a promising therapeutic candidate for inflammatory and metabolic diseases. Preclinical studies have demonstrated its efficacy in attenuating inflammatory signaling and improving metabolic parameters in mouse models of collagen-induced arthritis and diet-induced obesity.

Core Biological Targets and Activity

SR-1903's biological activity is centered around its ability to modulate three key nuclear receptors that play crucial roles in regulating inflammation, metabolism, and immunity.

Retinoic Acid Receptor-Related Orphan Receptor Gamma (RORy): SR-1903 acts as an inverse agonist of RORy. RORy is a key transcription factor in the differentiation of Th17 cells, which are critical drivers of autoimmune and inflammatory diseases. By inhibiting RORy activity, SR-1903 can suppress the production of pro-inflammatory cytokines, such as IL-17.



- Peroxisome Proliferator-Activated Receptor Gamma (PPARy): SR-1903 displays inverse
 agonist activity towards PPARy. PPARy is a master regulator of adipogenesis and is also
 involved in the regulation of inflammation and insulin sensitivity. The inverse agonism of
 PPARy by SR-1903 contributes to its anti-inflammatory and metabolic benefits.
- Liver X Receptor (LXR): In contrast to its effects on RORy and PPARy, SR-1903 is an
 agonist of LXR. LXR activation plays a significant role in cholesterol homeostasis and has
 anti-inflammatory effects. The agonistic activity of SR-1903 on LXR is thought to contribute
 to its overall therapeutic profile.

Quantitative Data

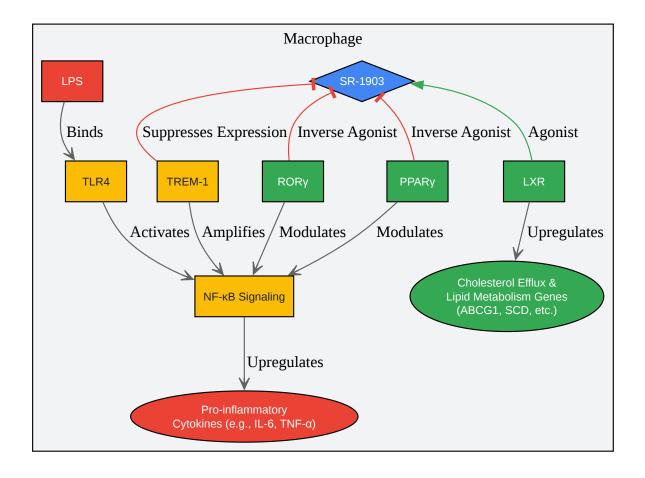
The following table summarizes the in vitro potency of **SR-1903** against its primary targets.

Target	Activity	IC50 (nM)	Reference
RORy	Inverse Agonist	~100	[1][2][3]
PPARy	Inverse Agonist	209	[1][2][4][5]
LXR	Agonist	Not specified	[1][2]

Signaling Pathways and Mechanisms of Action

SR-1903 exerts its biological effects through the modulation of key inflammatory and metabolic signaling pathways. A primary mechanism is its ability to block lipopolysaccharide (LPS)-induced inflammatory signaling in macrophages. This is achieved, in part, by suppressing the expression of Triggering Receptor Expressed on Myeloid cells-1 (TREM-1), a potent amplifier of pro-inflammatory responses.[6] Furthermore, its agonistic activity on LXR leads to the increased expression of genes involved in cholesterol efflux and lipid metabolism.





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Caption: SR-1903 modulates inflammatory and metabolic pathways in macrophages.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the biological activity of **SR-1903**. For specific details, refer to the primary literature.

Nuclear Receptor Reporter Assay

This assay is used to determine the functional activity of **SR-1903** on its target nuclear receptors.

Workflow:





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Caption: General workflow for a nuclear receptor luciferase reporter assay.

Methodology:

- Cell Culture: HEK293T cells are typically used and are maintained in Dulbecco's Modified
 Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.
- Transfection: Cells are transiently transfected with plasmids encoding the GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of the nuclear receptor of interest (RORy, PPARy, or LXR) and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.
- Treatment: Following transfection, cells are treated with a range of concentrations of SR-1903 or a reference compound.
- Lysis and Luminescence Measurement: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
- Data Analysis: Luminescence readings are normalized to a vehicle control, and doseresponse curves are generated to calculate IC50 or EC50 values.

Collagen-Induced Arthritis (CIA) Mouse Model

This in vivo model is used to assess the anti-inflammatory efficacy of **SR-1903** in a model of rheumatoid arthritis.

Methodology:

• Animals: DBA/1J mice, which are susceptible to CIA, are commonly used.



- Induction of Arthritis: Mice are immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA). A booster immunization is typically given 21 days later.
- Treatment: **SR-1903** or vehicle is administered to the mice, often via intraperitoneal injection, starting from the time of the booster immunization.[1]
- Clinical Assessment: The severity of arthritis is monitored by scoring the paws for signs of inflammation, such as redness, swelling, and joint deformity.
- Histological Analysis: At the end of the study, joints are collected for histological analysis to assess cartilage and bone erosion.

Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the effects of **SR-1903** on metabolic parameters in the context of obesity.

Methodology:

- Animals: C57BL/6J mice are often used as they are prone to developing obesity on a highfat diet.
- Diet: Mice are fed a high-fat diet (typically 45-60% kcal from fat) for several weeks to induce obesity, insulin resistance, and other metabolic dysfunctions. A control group is fed a standard chow diet.
- Treatment: Obese mice are treated with **SR-1903** or vehicle daily for a specified period.
- Metabolic Phenotyping: A range of metabolic parameters are measured, including body
 weight, food intake, glucose tolerance (via glucose tolerance tests), insulin sensitivity (via
 insulin tolerance tests), and plasma levels of lipids and insulin.

LPS-Stimulated Macrophage Assay

This in vitro assay is used to investigate the effect of **SR-1903** on inflammatory responses in macrophages.

Methodology:



- Cell Culture: A macrophage cell line, such as RAW264.7, or primary bone marrow-derived macrophages are cultured.
- Treatment: Cells are pre-treated with **SR-1903** for a short period before stimulation.
- Stimulation: Macrophages are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
- Analysis of Inflammatory Mediators: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant are measured by ELISA. Gene expression of inflammatory markers (e.g., TREM-1) is quantified by qRT-PCR.

Conclusion

SR-1903 is a promising preclinical compound with a unique polypharmacological profile targeting RORy, PPARy, and LXR. Its ability to modulate key inflammatory and metabolic pathways has been demonstrated in relevant in vitro and in vivo models. The data presented in this guide highlight the potential of **SR-1903** as a therapeutic agent for a range of autoimmune and metabolic disorders. Further investigation into its mechanism of action and preclinical development is warranted.

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